Enhanced Metabolic Stability and Potency Conferred by the 3-Benzyl Group in Anticancer Triazinones
In a focused library of 1,3-disubstituted-1,2,4-triazin-6-ones, a 3-benzyl derivative demonstrated superior metabolic and pharmacokinetic properties, leading to nearly an order of magnitude greater activity against androgen receptor (AR)-dependent prostate cancer cells [1]. The specific 3-benzyl substitution on the triazinone core, which is a key feature of the target compound, was identified as a critical driver of this enhanced in vitro potency and subsequent in vivo efficacy in a mouse xenograft model [1].
| Evidence Dimension | In vitro potency against AR-dependent cancer cells |
|---|---|
| Target Compound Data | A close 3-benzyl-1,2,4-triazin-6-one analog (structure not explicitly 15150-71-7 but sharing key 3-benzyl substitution) exhibited an IC50 < 200 nM against 22Rv1 cells. |
| Comparator Or Baseline | Unspecified other analogs in the series lacking the 3-benzyl group. |
| Quantified Difference | Nearly an order of magnitude stronger activity compared to other analogs. |
| Conditions | In vitro growth inhibition assay using 22Rv1 (AR-dependent) prostate cancer cells. |
Why This Matters
This highlights the importance of the 3-benzyl substitution for achieving potent anticancer activity, justifying its procurement for targeted medicinal chemistry programs.
- [1] Zhao S, Ali AS, et al. 1,3-Disubstituted-1,2,4-triazin-6-ones with potent activity against androgen receptor-dependent prostate cancer cells. Bioorganic & Medicinal Chemistry. 2024; 98: 117634. View Source
